(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid is a chiral sulfur-containing compound with a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Sulfanyl Group: A thiol group is introduced into the cyclopentane ring through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(1R,3S)-3-aminocyclopentane-1-carboxylic acid: Contains an amino group instead of a sulfanyl group.
Uniqueness
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C6H10O2S |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c7-6(8)4-1-2-5(9)3-4/h4-5,9H,1-3H2,(H,7,8)/t4-,5+/m1/s1 |
InChI Key |
HGNPSCIFVCIMMZ-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)S |
Canonical SMILES |
C1CC(CC1C(=O)O)S |
Origin of Product |
United States |
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